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Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylpyridine

Cat. No.: B123268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-3,5-dimethylpyridine, a heterocyclic compound of interest in medicinal chemistry and

materials science. This document details predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental

protocols for acquiring such spectra.

Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Chloro-3,5-
dimethylpyridine. These predictions are based on established principles of spectroscopy and

data from analogous substituted pyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.2 s 2H H-2, H-6

~2.3 s 6H -CH₃ at C-3, C-5

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) ppm Assignment

~148 C-2, C-6

~145 C-4

~133 C-3, C-5

~18 -CH₃

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium-Weak Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch (-CH₃)

~1580, ~1470, ~1450 Strong-Medium C=C and C=N ring stretching

~1400 Medium Asymmetric -CH₃ bending

~1380 Medium Symmetric -CH₃ bending

~1100 Strong C-Cl stretch

850-800 Strong C-H out-of-plane bending
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Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Assignment

141/143 High
[M]⁺ (Molecular ion) with ³⁵Cl/

³⁷Cl isotope pattern

126/128 Medium [M - CH₃]⁺

106 Medium [M - Cl]⁺

77 Medium [C₅H₄N]⁺ fragment

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 4-Chloro-3,5-dimethylpyridine in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and

analyze the chemical shifts and coupling patterns to assign the signals to the molecular

structure.

IR Spectroscopy
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Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a

volatile organic solvent (e.g., methylene chloride).

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the compound.

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and

acquire the spectrum.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups and vibrational modes in the molecule.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via direct infusion or coupled with a chromatographic technique like Gas

Chromatography (GC) or Liquid Chromatography (LC).[1]

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).[1] EI is a common method where a high-energy electron

beam is used to knock an electron off the molecule, forming a radical cation.[1]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer.[1]

Detection: A detector records the abundance of each ion at a specific m/z value.[1]

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions to elucidate the molecular structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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